molecular formula C16H9F2NO B1452980 4-(2,4-Difluorobenzoyl)isoquinoline CAS No. 1187166-65-9

4-(2,4-Difluorobenzoyl)isoquinoline

Cat. No. B1452980
M. Wt: 269.24 g/mol
InChI Key: NDWBQVLPTOTKID-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)isoquinoline is a synthetic organic compound with the molecular formula C16H9F2NO . It has a molecular weight of 269.25 . The IUPAC name for this compound is (2,4-difluorophenyl)(4-isoquinolinyl)methanone .


Molecular Structure Analysis

The InChI code for 4-(2,4-Difluorobenzoyl)isoquinoline is 1S/C16H9F2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,4-Difluorobenzoyl)isoquinoline include its molecular weight of 269.25 and its molecular formula of C16H9F2NO . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

4-(2,4-Difluorobenzoyl)isoquinoline is a chemical compound with the molecular weight of 269.25 . It’s used in scientific research, particularly in the field of chemistry .

Fluorinated isoquinolines, including 4-(2,4-Difluorobenzoyl)isoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Therefore, they could potentially be used in the development of new drugs and materials .

The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .

  • Pharmaceuticals : Fluorinated isoquinolines, including 4-(2,4-Difluorobenzoyl)isoquinoline, are important components of pharmaceuticals . They exhibit unique biological activities, which could potentially be used in the development of new drugs .

  • Materials Science : These compounds also have light-emitting properties, making them useful in the field of materials science . They could potentially be used in the development of new materials .

  • Organic Synthesis : The synthesis of fluorinated isoquinolines has been greatly developed during the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .

  • Organic Light-Emitting Diode (OLED) : Fluorinated isoquinolines, including 4-(2,4-Difluorobenzoyl)isoquinoline, have light-emitting properties . This makes them potentially useful in the development of organic light-emitting diodes (OLEDs), which are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .

  • Supramolecular Chemistry : The unique characteristics of fluorinated isoquinolines could potentially be applied in the field of supramolecular chemistry . This branch of chemistry explores the chemical systems made up of a discrete number of assembled molecular subunits or components .

  • Bioactivity Research : The biological activities of fluorinated isoquinolines make them potentially useful in bioactivity research . They could be used in the study of various biological processes and the development of new drugs .

  • Catalysis : The unique properties of fluorinated isoquinolines could potentially be used in catalysis . Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction .

  • Addition-Elimination Reactions : Fluorinated isoquinolines could potentially be used in addition-elimination reactions . These are a type of chemical reaction in which one molecule is added to another, and then a different molecule is eliminated .

  • Baltz–Shiemann Reaction : The Baltz–Shiemann reaction is a chemical reaction that is used to prepare fluorinated aromatic compounds . Fluorinated isoquinolines, including 4-(2,4-Difluorobenzoyl)isoquinoline, could potentially be used in this reaction .

properties

IUPAC Name

(2,4-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWBQVLPTOTKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorobenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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